3-(2,3,5-Trimethylphenoxy)propanoic Acid: Structural Dynamics, Synthetic Workflows, and Late-Stage Functionalization
3-(2,3,5-Trimethylphenoxy)propanoic Acid: Structural Dynamics, Synthetic Workflows, and Late-Stage Functionalization
Abstract As drug discovery and agrochemical development pivot toward highly functionalized, sterically defined scaffolds, 3-(2,3,5-trimethylphenoxy)propanoic acid (CAS: 63545-27-7)[1] has emerged as a versatile building block. Bridging the gap between classic phenoxyalkanoic acid pharmacophores and modern substrates for transition-metal-catalyzed C–H activation, this molecule offers unique steric shielding and electronic properties. This whitepaper provides an authoritative guide on its physicochemical profile, self-validating synthetic methodologies, and its cutting-edge application in palladium-catalyzed intramolecular oxidative coupling.
Structural and Physicochemical Profiling
The architecture of 3-(2,3,5-trimethylphenoxy)propanoic acid is defined by two distinct domains: a sterically encumbered aromatic ring and a flexible, directing aliphatic chain.
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Steric and Electronic Environment: The 2,3,5-trimethyl substitution pattern on the phenyl ring creates significant steric bulk at the ortho (C2) and meta (C3, C5) positions. This shielding directs electrophilic aromatic substitution or transition-metal insertion exclusively to the less hindered para (C4) or alternate ortho (C6) positions. The ether oxygen acts as a strong π -donor, enriching the electron density of the aromatic system.
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Aliphatic Linker: The propanoic acid moiety serves a dual purpose. Biologically, it acts as a flexible linker that mimics endogenous lipid structures. Chemically, the terminal carboxylic acid functions as a weakly coordinating directing group (DG) for late-stage functionalization[2].
Table 1: Quantitative Physicochemical Data & Mechanistic Significance
| Parameter | Value | Mechanistic / Practical Significance |
| IUPAC Name | 3-(2,3,5-Trimethylphenoxy)propanoic acid | Defines the β -ether linkage relative to the carboxylate. |
| CAS Number | 63545-27-7 | Primary identifier for procurement and library indexing[1]. |
| Molecular Formula | C12H16O3 | Represents an optimal fragment-like molecular weight. |
| Molecular Weight | 208.25 g/mol | High ligand efficiency (LE) potential in drug discovery. |
| TPSA (Predicted) | ~46.5 Ų | Excellent membrane permeability profile for intracellular targeting[3]. |
| Rotatable Bonds | 4 | Provides necessary conformational flexibility for induced-fit receptor binding. |
Mechanistic Synthesis: Self-Validating Protocol
The synthesis of 3-aryloxypropanoic acids typically relies on the nucleophilic substitution of a phenol with a 3-halopropanoic acid derivative ()[4]. However, the steric hindrance introduced by the C2-methyl group of 2,3,5-trimethylphenol necessitates a highly optimized, base-mediated Williamson ether synthesis to prevent low yields and competitive elimination reactions.
Protocol: Synthesis of 3-(2,3,5-Trimethylphenoxy)propanoic acid
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Step 1: Deprotonation. Dissolve 2,3,5-trimethylphenol (1.0 equiv) in anhydrous DMF (0.5 M). Add Cs2CO3 (1.5 equiv) and stir at room temperature for 30 minutes.
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Causality: Cs2CO3 is selected over K2CO3 or NaOH due to the "cesium effect." The large ionic radius of cesium yields a highly naked, reactive phenoxide ion, which is critical for overcoming the steric blockade of the ortho-methyl group.
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Step 2: Alkylation. Add 3-bromopropanoic acid (1.2 equiv) dropwise as a solution in DMF.
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Causality: Dropwise addition maintains a low concentration of the electrophile, minimizing the formation of di-alkylated byproducts (esterification of the carboxylic acid tail).
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Step 3: Thermal Cycling & Validation. Heat the reaction mixture to 80 °C for 12 hours.
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Self-Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is validated when the phenol peak ( m/z 135) is depleted by >95%, and the product mass ( m/z 207 [M−H]− ) becomes the dominant signal.
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Step 4: Orthogonal Workup. Cool to room temperature, dilute with water, and acidify with 1M HCl to pH 2. Extract with ethyl acetate (3x).
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Causality: Acidification ensures the propanoic acid moiety is fully protonated, driving its partitioning into the organic phase and leaving inorganic cesium salts in the aqueous layer.
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Catalytic C–H Activation & Chromane Scaffold Generation
A groundbreaking application of 3-aryloxypropanoic acids is their utility as substrates in transition-metal-catalyzed late-stage functionalization. As demonstrated by Liao et al. ()[2], the unactivated aliphatic and aryl C–H bonds in these systems can undergo palladium-catalyzed intramolecular oxidative coupling to form privileged chromane scaffolds.
Protocol: Pd-Catalyzed Intramolecular Oxidative Coupling
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Step 1: Catalyst Pre-activation. In a Schlenk tube, combine Pd(OAc)2 (5 mol%), Ac-Phe-OH (L1, 10 mol%), and pyridine-2-sulfonic acid (L9, 10 mol%) in hexafluoroisopropanol (HFIP).
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Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes high-valent Pd intermediates. The dual-ligand system (L1/L9) synergistically promotes the challenging C( sp3 )–H cleavage.
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Step 2: Substrate & Oxidant Addition. Add 3-(2,3,5-trimethylphenoxy)propanoic acid (0.5 mmol), followed by KHCO3 (1.5 equiv) and tert-butyl hydroperoxide (TBHP, 1.5 equiv).
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Causality: The carboxylate acts as a weak directing group. KHCO3 facilitates carboxylate coordination to Pd, while TBHP serves as the terminal oxidant to drive the Pd(II)/Pd(IV) catalytic cycle[5].
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Step 3: Cyclization & Validation. Heat the mixture to 45 °C for 36 hours.
Self-Validation Checkpoint: Analyze a crude aliquot via 1H -NMR. The disappearance of the α
CH2 triplet (approx. 2.8 ppm) and the emergence of diagnostic chromane ring protons validate successful oxidative cyclization.
Caption: Workflow from precursor synthesis to Pd-catalyzed chromane generation.
Pharmacophoric Utility in Drug Design
Beyond synthetic methodology, phenoxypropanoic acids are classic isosteres for phenoxyacetic acids, which are well-documented peroxisome proliferator-activated receptor (PPAR) agonists used in the treatment of dyslipidemia[3].
The 2,3,5-trimethyl substitution provides a unique lipophilic bulk that can anchor the molecule deep within the hydrophobic pocket of the PPAR ligand-binding domain (LBD). Concurrently, the propanoic acid tail engages in critical hydrogen bonding with the activation function-2 (AF-2) helix, stabilizing the active conformation of the receptor and initiating downstream lipid metabolism transcription.
Caption: Putative PPAR signaling pathway modulated by phenoxypropanoic acid derivatives.
References
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety Source: Molecules (MDPI), 2016. URL:[Link]
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Intramolecular Oxidative Coupling between Unactivated Aliphatic C–H and Aryl C–H Bonds Source: Organic Letters (ACS Publications), 2021. URL:[Link]
